
2,3-Dibromopropyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopropyl carbonochloridate is a chemical compound known for its applications in various industrial processes. It is characterized by the presence of bromine and chlorine atoms, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopropyl carbonochloridate typically involves the bromination of propyl derivatives followed by chlorination. One common method includes the reaction of 2,3-dibromopropanol with phosgene under controlled conditions to yield the desired carbonochloridate. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the final product. Safety measures are crucial due to the toxic nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromopropyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce carbonyl compounds.
Applications De Recherche Scientifique
2,3-Dibromopropyl carbonochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromopropyl carbonochloridate involves its reactivity with nucleophiles and other reactive species. The presence of bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Tris(2,3-dibromopropyl) isocyanurate: A brominated flame retardant with similar reactivity.
2,3-Dibromopropyl phosphate: Another brominated compound used in flame retardants.
Uniqueness: 2,3-Dibromopropyl carbonochloridate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it valuable in multiple scientific and industrial applications.
Propriétés
Numéro CAS |
6099-84-9 |
|---|---|
Formule moléculaire |
C4H5Br2ClO2 |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
2,3-dibromopropyl carbonochloridate |
InChI |
InChI=1S/C4H5Br2ClO2/c5-1-3(6)2-9-4(7)8/h3H,1-2H2 |
Clé InChI |
LRECUZOYWSFTMP-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)Br)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



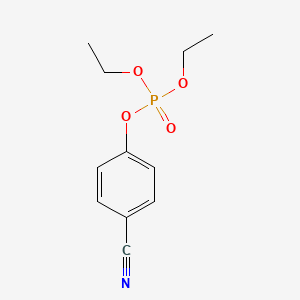
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
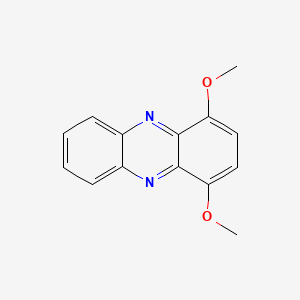
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)

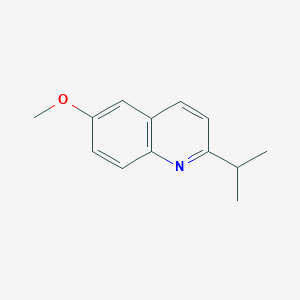

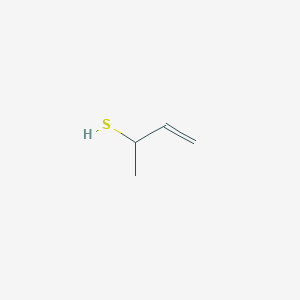
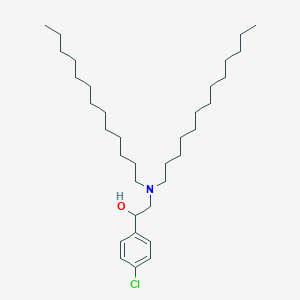
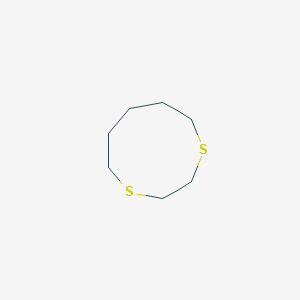
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
